3,5-Dimethylphenyl acetate
Description
Structure
2D Structure
Properties
CAS No. |
877-82-7 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
acetic acid;3,5-dimethylphenol |
InChI |
InChI=1S/C8H10O.C2H4O2/c1-6-3-7(2)5-8(9)4-6;1-2(3)4/h3-5,9H,1-2H3;1H3,(H,3,4) |
InChI Key |
BRYARUBITSWERR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC(=O)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C.CC(=O)O |
solubility |
not available |
Origin of Product |
United States |
Methodologies for the Chemical Synthesis of 3,5 Dimethylphenyl Acetate and Its Derivatives
Direct and Indirect Esterification Strategies for (3,5-Dimethylphenyl) Acetate (B1210297) Formation
The most direct route to 3,5-dimethylphenyl acetate involves the esterification of 3,5-dimethylphenol (B42653). This can be achieved through various acylation strategies, with the choice of acylating agent and catalyst being critical to the reaction's success.
A primary method for the synthesis of this compound is the acylation of 3,5-dimethylphenol using acetic anhydride (B1165640). rsc.org This reaction is a type of nucleophilic acyl substitution where the hydroxyl group of the phenol (B47542) attacks one of the carbonyl carbons of the acetic anhydride. The efficiency of this reaction is often enhanced by the use of a catalyst.
One highly effective method employs a sulfonated mesoporous silica (B1680970) catalyst (SBA-15-Ph-Pr-SO₃H). This heterogeneous catalyst possesses strong Brønsted acid sites and a large surface area, which facilitates the reaction under mild conditions. The acid catalyst protonates the acetic anhydride, creating a more reactive acylium ion that is readily attacked by the phenolic oxygen.
Another context for this reaction is in analytical chemistry, where the acid-catalysed acetylation of 3,5-dimethylphenol with acetic anhydride is used as an indicator for the end-point in the thermometric titration of bases with perchloric acid. rsc.org
| Catalyst | Temperature (°C) | Time | Molar Ratio (Phenol:Anhydride) | Key Feature | Reference |
|---|---|---|---|---|---|
| Sulfonated Mesoporous Silica (SBA-15-Ph-Pr-SO₃H) | 20 | 10 minutes | 1:1 | High yield under mild conditions with a heterogeneous catalyst. | |
| Perchloric Acid | Not Specified | Not Specified | Not Specified | Used as an end-point indicator in catalytic thermometric titration. | rsc.org |
Beyond acetic anhydride, other acylating agents and protocols are employed to synthesize this compound and its derivatives. Acetyl chloride is a common alternative, capable of reacting with 3,5-dimethylphenol in the presence of a base like pyridine (B92270) to achieve high yields of the corresponding acetate.
For the synthesis of more complex esters, such as (E)-3,5-dimethylphenyl cinnamate, a modified Steglich esterification provides a facile and mild methodology. researchgate.net This approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent in acetonitrile (B52724), allowing for the esterification of (E)-cinnamic acid with 3,5-dimethylphenol. researchgate.net This method is notable for its use of a greener solvent and its effectiveness for a range of alcohols and phenols. researchgate.net
Another approach involves the use of triphenylphosphine (B44618) dihalides (Ph₃PBr₂ or Ph₃PI₂) in the presence of N,N-dimethylaminopyridine (DMAP). chem-soc.si This system allows for the esterification of various carboxylic acids with phenols, including the sterically hindered 2,6-dimethylphenol, under neutral and mild conditions with short reaction times. chem-soc.si
| Acylating System | Substrates | Key Conditions | Product | Reference |
|---|---|---|---|---|
| Acetyl Chloride/Pyridine | 3,5-Dimethylphenol | Ether solvent | This compound | |
| (E)-Cinnamic acid / EDC / DMAP | 3,5-Dimethylphenol | Acetonitrile, 40-45 °C, 45 min | (E)-3,5-Dimethylphenyl cinnamate | researchgate.net |
| Carboxylic Acid / Ph₃PI₂ / DMAP | 2,6-Dimethylphenol (as a hindered example) | Dichloromethane, room temperature, 15 min | Corresponding aryl ester | chem-soc.si |
Multi-Component and Convergent Synthetic Routes to Analogues of (3,5-Dimethylphenyl) Acetate
More complex molecules incorporating the 3,5-dimethylphenyl moiety are often synthesized through multi-step or convergent strategies. These routes build the molecular scaffold by forming the ester at a later stage or by using a pre-formed 3,5-dimethylphenyl-containing intermediate.
A notable pathway to 3,5-dimethylphenyl esters involves the Baeyer-Villiger oxidation of 3,5-dimethylacetophenone. google.com This reaction utilizes a peroxide, such as metachloroperbenzoic acid (m-CPBA) or benzoyl hydroperoxide, to convert the ketone into an ester. google.com The process involves the oxidation of the ketone, followed by a rearrangement to yield the corresponding acetate or other ester. google.com This method is a key step in a multi-stage synthesis of 3,5-dimethylphenol itself, starting from xylene. The xylene is first acylated to form 3,5-dimethylacetophenone, which is then oxidized to this compound, and finally hydrolyzed to the phenol. google.com
| Oxidizing Agent | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| metachloroperbenzoic acid (m-CPBA) | Ethyl acetate | Stirring at 20°C, then reflux | 3,5-Dimethylphenyl ethyl ester | 88.6 | google.com |
| Benzoyl hydroperoxide | Ethyl acetate | Stirring at 20°C, then reflux | 3,5-Dimethylphenyl ethyl ester | 82.2 | google.com |
Note: The patent refers to the product as "MX ethyl ester", which is subsequently hydrolyzed to 3,5-dimethylphenol (MX). Based on the starting material (3,5-dimethyl acetophenone), the intermediate is this compound. The reference to "ethyl ester" in the source appears to be an error, as the reaction is a standard Baeyer-Villiger oxidation which would yield an acetate from an acetophenone.
The 3,5-dimethylphenyl group is a component of various complex molecular structures. Synthetic strategies often involve building these scaffolds through reactions where the 3,5-dimethylphenyl unit is introduced early in the sequence.
For instance, complex chromen-4-one scaffolds are constructed using a domino Friedel-Crafts acylation/Allan-Robinson reaction. rsc.org In one sequence, 3,5-dimethylphenol is first brominated and then undergoes a tin(IV) chloride mediated O-acylation as a key step toward building the chromenone core. rsc.org
In the field of materials science, cellulose (B213188) 3,5-dimethylphenyl carbamate (B1207046) derivatives are synthesized for use in chiral stationary phases (CSPs) for chromatography. researchgate.net This involves a multi-step, one-pot synthesis where cellulose is first reacted to introduce an anchor group, and then the residual hydroxyl groups are reacted with 3,5-dimethylphenyl isocyanate. researchgate.net
Furthermore, the 3,5-dimethylphenyl moiety is used in the synthesis of azo dyes. For example, 3,5-dimethyl-2-(4-nitrophenylazo)-phenol is prepared by the diazotization of 4-nitroaniline (B120555) and subsequent coupling with 3,5-dimethylphenol. researchgate.net These azo compounds can then act as ligands to form metal complexes. researchgate.net
Catalytic Strategies in the Synthesis of (3,5-Dimethylphenyl) Acetate Related Compounds
Catalysis is a cornerstone in the synthesis of this compound and its derivatives, enabling milder reaction conditions, higher yields, and improved selectivity.
Acid Catalysis : As previously mentioned, Brønsted acids like sulfonated mesoporous silica and perchloric acid are effective for the esterification of 3,5-dimethylphenol with acetic anhydride. rsc.org
Lewis Acid Catalysis : Lewis acids such as tin(IV) chloride (SnCl₄) are used to promote O-acylation reactions in the synthesis of complex heterocyclic systems like chromen-4-ones from 3,5-dimethylphenol derivatives. rsc.org Aluminum chloride (AlCl₃) is a classic Friedel-Crafts catalyst used to synthesize the 3,5-dimethylacetophenone intermediate from xylene and an acylating agent like acetyl chloride. google.com
Palladium Catalysis : Palladium catalysts are employed in C-C coupling reactions to build more complex structures. For example, palladium acetate, in conjunction with a phosphine (B1218219) ligand, catalyzes the reaction of 2,6-dimethyl-p-bromoaniline with acrylonitrile (B1666552) to form (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile, demonstrating the construction of extended conjugated systems. chemicalbook.com
Palladium-Catalyzed C-P Cross-Coupling for Aryl Phosphonoacetates
The formation of a carbon-phosphorus (C–P) bond is a fundamental transformation for creating organophosphorus compounds, including aryl phosphonoacetates and their derivatives. Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, are powerful tools for this purpose. acs.orgnobelprize.org These reactions typically involve the coupling of an aryl halide or triflate with a P(O)H compound, like a phosphite (B83602) or phosphine oxide, in the presence of a palladium catalyst and a base. acs.orgnobelprize.org The general catalytic cycle involves oxidative addition of the aryl electrophile to a Pd(0) species, followed by transmetalation or deprotonation/coordination of the phosphorus nucleophile, and concluding with reductive elimination to yield the C–P bond and regenerate the Pd(0) catalyst.
While direct coupling with aryl acetates is less common, the methodology is broadly applicable to aryl electrophiles, demonstrating a viable route to phosphonate (B1237965) derivatives of the 3,5-dimethylphenyl scaffold. For instance, arylboronic acids can be coupled with various >P(O)H reagents under microwave-assisted, ligandless palladium acetate catalysis. acs.org This approach has been used to synthesize a range of organophosphorus compounds, including diaryl-phenylphosphine oxides and diethyl arylphosphonates. acs.org
Research has shown that the reaction of arylboronic acids with diphenylphosphine (B32561) oxide or diethyl phosphite can be effectively catalyzed by Pd(OAc)₂. acs.org The conditions can be optimized for various substrates, highlighting the versatility of palladium catalysis in forming C-P bonds. For example, the coupling of phenylboronic acid and diethyl phosphite can be completed in just 30 minutes at 150 °C under microwave irradiation. acs.org
Table 1: Palladium-Catalyzed C-P Coupling of Phenylboronic Acid with >P(O)H Reagents
| P-Reagent | Temperature (°C) | Time (h) | Major Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Diphenylphosphine oxide | 135 | 0.5 | Triphenylphosphine oxide | 83 | acs.org |
| Diethyl phosphite | 135 | 4.0 | Diethyl phenylphosphonate | - | acs.org |
| Diethyl phosphite | 150 | 0.5 | Diethyl phenylphosphonate | 78 | acs.org |
Data derived from a study on microwave-assisted palladium-catalyzed C-P cross-coupling. acs.org
Furthermore, the scope extends to aryl nonaflates, which can be coupled with reagents like diphenylphosphine oxide and diethyl phosphite using a Pd(OAc)₂ catalyst, accelerated by the addition of sodium iodide. acs.org This indicates that various activated aryl esters and sulfonates can serve as substrates for synthesizing arylphosphonates and related derivatives. acs.org
Lewis Acid-Mediated Reactions
Lewis acids are crucial catalysts in organic synthesis, capable of activating functional groups for various transformations. In the context of this compound and its analogs, Lewis acids are particularly effective in mediating reactions such as deprotection (ester cleavage) and Friedel-Crafts type alkylations. nih.govbeilstein-journals.org
One significant application is the selective deprotection of aryl acetates and propionates to their corresponding phenols. nih.govacs.org A supported Lewis acid catalyst, 20% Indium(III) chloride on MCM-41 (a mesoporous silica), has proven effective for this transformation. nih.govacs.org This heterogeneous catalyst allows for the cleavage of the ester bond under specific conditions, leaving other functional groups like amides intact. nih.govacs.org The deprotection of 3,5-dimethylphenyl propionate, a close analog of the target compound, was used as a model reaction to optimize this methodology. nih.govacs.org
The reaction proceeds efficiently in a high-boiling solvent like chlorobenzene (B131634) at 130 °C. nih.govacs.org The catalyst's high dispersion of InCl₃ on the support provides strong Lewis acidity, facilitating the C-O bond cleavage. acs.org The catalyst demonstrates robustness, allowing for recycling up to six times without a significant loss of activity. acs.org
Table 2: Optimization of Lewis Acid-Catalyzed Deprotection of 3,5-Dimethylphenyl Propionate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of 3,5-Dimethylphenol (%) | Reference |
|---|---|---|---|---|---|
| None | Chlorobenzene | 130 | 12 | 0 | nih.govacs.org |
| InCl₃ (Homogeneous) | Chlorobenzene | 130 | 6-8 | 62 | nih.govacs.org |
| 10% InCl₃/MCM-41 | Chlorobenzene | 130 | 6-8 | 36 | nih.govacs.org |
| 15% InCl₃/MCM-41 | Chlorobenzene | 130 | 6-8 | 64 | nih.govacs.org |
| 20% InCl₃/MCM-41 | Chlorobenzene | 130 | 6-8 | 85 | nih.govacs.org |
Data from a study on the selective deprotection of aryl propionates using a supported Lewis acid catalyst. nih.govacs.org
Beyond deprotection, Lewis acids like Bismuth(III) triflate (Bi(OTf)₃) catalyze Friedel-Crafts alkylations where acetates serve as substrates. beilstein-journals.org For example, p-methoxybenzyl acetates react with silyl (B83357) enol ethers at room temperature in the presence of 1-5 mol% of Bi(OTf)₃. beilstein-journals.org This demonstrates the potential for using the acetate group on the 3,5-dimethylphenyl ring as a leaving group in C-C bond-forming reactions mediated by Lewis acids.
Heterogeneous Catalysis in Amide Formation
The conversion of esters, such as this compound, into amides is a fundamental reaction, often requiring harsh conditions or stoichiometric coupling reagents that generate significant waste. nih.gov Heterogeneous catalysis offers a more sustainable alternative by using solid, recyclable catalysts. researchgate.netresearchgate.net Various inorganic materials have been developed as effective heterogeneous catalysts for the direct amidation of esters with amines.
Metal oxides are a prominent class of such catalysts. Amorphous zirconium oxide has been used for the amidation of unactivated methyl esters under continuous-flow conditions. mdpi.com Niobium oxide (Nb₂O₅) has been identified as a highly active catalyst for the amidation of methyl benzoate (B1203000) with aniline. researchgate.net Other simple, low-cost materials like silica and alumina (B75360) are also effective for solvent-free direct amidation reactions. researchgate.net For instance, silica gel (Kieselgel K60), after thermal pretreatment, efficiently catalyzes amide bond formation between carboxylic acids and amines and can be regenerated by heating. researchgate.net
More advanced materials like metal-organic frameworks (MOFs) have also been engineered for this purpose. A zirconium-based MOF, MOF-808-py-Nox, combines Lewis acidic Zr sites with pyridine N-oxide functionalities. nih.gov This bioinspired design facilitates amide bond formation from esters and amines with broad functional group compatibility. The catalyst is recyclable and can be used in continuous flow systems. nih.gov
Another approach involves using solid acid catalysts like H-montmorillonite, an inexpensive clay. nih.gov This catalyst has shown excellent activity for the synthesis of N-arylamides from isopropenyl esters and arylamines. nih.gov This method is environmentally benign due to the easy separation of the catalyst and the generation of acetone (B3395972) as the only byproduct. nih.gov
Table 3: Examples of Heterogeneous Catalysts for Amide Synthesis from Esters
| Catalyst | Ester Type | Amine Type | Key Advantage | Reference |
|---|---|---|---|---|
| Zirconium Oxide | Unactivated Methyl Esters | - | Suitable for continuous-flow conditions | mdpi.com |
| Niobium Oxide (Nb₂O₅) | Methyl Benzoate | Aniline | High activity among 25 tested catalysts | researchgate.net |
| Silica Gel | Carboxylic Acids/Esters | Amines | Low cost, reusable, metal-free | researchgate.net |
| MOF-808-py-Nox (Zr-MOF) | Esters, Carboxylic Acids | Amines | Recyclable, broad scope, usable in flow | nih.gov |
| H-Montmorillonite | Isopropenyl Esters | Arylamines | Inexpensive, high atom economy | nih.gov |
A summary of various heterogeneous catalysts used for the conversion of esters to amides.
Advanced Spectroscopic and Chromatographic Characterization of 3,5 Dimethylphenyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic molecules, including (3,5-Dimethylphenyl) acetate (B1210297). By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular structure.
Proton and Carbon-13 NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the structure of (3,5-Dimethylphenyl) acetate. The chemical shifts (δ) are indicative of the electronic environment of the respective nuclei.
In the ¹H NMR spectrum, the aromatic protons of the 3,5-dimethylphenyl group are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). Specifically, the proton at the C4 position will likely appear as a singlet, while the two equivalent protons at the C2 and C6 positions will also present as a singlet. The two equivalent methyl groups attached to the aromatic ring (at C3 and C5) would produce a sharp singlet in the upfield region (around δ 2.0-2.5 ppm). The methyl protons of the acetate group are also anticipated to be a singlet, typically found further upfield (around δ 2.0-2.3 ppm).
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is characteristically found in the downfield region (δ 160-180 ppm). The aromatic carbons will have distinct chemical shifts, with the oxygen-bearing carbon (C1) appearing at a lower field than the other ring carbons. The carbons bearing the methyl groups (C3 and C5) and the unsubstituted aromatic carbons (C2, C4, C6) will also have characteristic shifts in the aromatic region (δ 120-150 ppm). The methyl carbons of the dimethylphenyl group and the acetate methyl carbon will be observed in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for (3,5-Dimethylphenyl) Acetate
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Aromatic H (C2, C6) | ~6.7-7.0 | ~120-125 |
| Aromatic H (C4) | ~6.8-7.1 | ~125-130 |
| Ar-CH₃ (C3, C5) | ~2.3 | ~20-22 |
| O=C-CH₃ | ~2.1 | ~20-22 |
| C1 (Ar-O) | - | ~150-155 |
| C3, C5 (Ar-C) | - | ~138-142 |
| C=O | - | ~168-172 |
Two-Dimensional NMR Techniques for Connectivity
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the (3,5-Dimethylphenyl) acetate molecule, two-dimensional (2D) NMR techniques are invaluable.
Correlation Spectroscopy (COSY) is a homonuclear correlation experiment that reveals couplings between protons, typically over two to three bonds. For (3,5-Dimethylphenyl) acetate, COSY would not show any cross-peaks for the aromatic protons as they are all singlets and not coupled to each other. Similarly, the methyl singlets would not exhibit correlations.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a heteronuclear correlation technique that identifies direct one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum of (3,5-Dimethylphenyl) acetate would show a correlation cross-peak between the aromatic protons and their corresponding aromatic carbons, as well as correlations between the methyl protons and their respective methyl carbons. This technique is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For (3,5-Dimethylphenyl) acetate (C₁₀H₁₂O₂), the calculated molecular weight is approximately 164.20 g/mol .
In a typical electron ionization (EI) mass spectrum of (3,5-Dimethylphenyl) acetate, the molecular ion peak ([M]⁺˙) would be observed at a mass-to-charge ratio (m/z) of 164. This peak confirms the molecular weight of the compound. The fragmentation pattern provides valuable structural information. A prominent fragmentation pathway for aryl acetates involves the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the molecular ion, leading to the formation of the corresponding phenol (B47542). In this case, the loss of ketene from the molecular ion at m/z 164 would result in a significant peak at m/z 122, corresponding to the 3,5-dimethylphenol (B42653) radical cation.
Another characteristic fragmentation would be the cleavage of the acetyl group, leading to the formation of an acetyl cation ([CH₃CO]⁺) at m/z 43. The 3,5-dimethylphenoxide radical could also be formed, which might then undergo further fragmentation. The NIST Mass Spectrometry Data Center reports a top peak at m/z 122 and a second highest peak at m/z 107, with the molecular ion peak at m/z 164 also being significant. rsc.org The peak at m/z 107 could arise from the loss of a methyl group from the 3,5-dimethylphenol cation.
Interactive Data Table: Key Mass Spectral Fragments of (3,5-Dimethylphenyl) Acetate
| m/z | Proposed Fragment | Formula | Significance |
| 164 | Molecular Ion | [C₁₀H₁₂O₂]⁺˙ | Confirms molecular weight |
| 122 | [M - C₂H₂O]⁺˙ | [C₈H₁₀O]⁺˙ | Loss of ketene, characteristic of aryl acetates |
| 107 | [C₈H₁₀O - CH₃]⁺ | [C₇H₇O]⁺ | Loss of a methyl group from the dimethylphenol fragment |
| 43 | Acetyl cation | [C₂H₃O]⁺ | Cleavage of the acetyl group |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, allowing for the identification of its functional groups.
The IR spectrum of (3,5-Dimethylphenyl) acetate would exhibit several characteristic absorption bands. The most prominent of these would be the strong carbonyl (C=O) stretching vibration of the ester functional group, which typically appears in the range of 1735-1750 cm⁻¹ for aromatic acetates. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester group would also be present, typically as two bands, one for the C(=O)-O bond and another for the O-C(aryl) bond, in the 1000-1300 cm⁻¹ region. The C-H bending vibrations of the methyl groups would be observed in the fingerprint region.
Interactive Data Table: Characteristic IR Absorption Bands for (3,5-Dimethylphenyl) Acetate
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| >3000 | C-H stretch | Aromatic |
| 2850-3000 | C-H stretch | Methyl (CH₃) |
| 1735-1750 | C=O stretch | Ester (Aryl Acetate) |
| 1450-1600 | C=C stretch | Aromatic Ring |
| 1000-1300 | C-O stretch | Ester |
Chromatographic Separations and Analytical Method Development
Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for the analysis of non-volatile compounds like (3,5-Dimethylphenyl) acetate.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach for the analysis of (3,5-Dimethylphenyl) acetate, given its moderate polarity. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.
Method Development: A typical RP-HPLC method for (3,5-Dimethylphenyl) acetate would likely employ a C18 column as the stationary phase. The mobile phase would consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. An isocratic elution, where the mobile phase composition remains constant throughout the run, could be effective for routine purity analysis. For more complex samples containing impurities with a wider range of polarities, a gradient elution, where the proportion of the organic modifier is increased over time, would be more appropriate to achieve optimal separation.
Purity and Quantification: The purity of a (3,5-Dimethylphenyl) acetate sample can be determined by integrating the peak area of the main compound and any impurity peaks in the chromatogram. The purity is then calculated as the percentage of the main peak area relative to the total area of all peaks. For quantitative analysis, a calibration curve would be constructed by injecting standard solutions of (3,5-Dimethylphenyl) acetate at known concentrations and plotting the peak area against the concentration. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. Detection is typically performed using a UV detector, as the aromatic ring of (3,5-Dimethylphenyl) acetate will absorb UV light at a specific wavelength (e.g., around 254 nm).
Interactive Data Table: Typical RP-HPLC Parameters for (3,5-Dimethylphenyl) Acetate Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds within a sample. The gas chromatograph separates individual components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Subsequently, the mass spectrometer fragments the eluted components into ionized particles, which are then sorted based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.
For (3,5-Dimethylphenyl) acetate, with a molecular weight of 164.20 g/mol , GC-MS analysis provides critical data for its identification. nih.gov The mass spectrum of (3,5-Dimethylphenyl) acetate is characterized by a specific fragmentation pattern. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center has recorded the mass spectral data for this compound. The key identifying peaks in its mass spectrum are presented in the following table.
Table 1: Prominent GC-MS Spectral Peaks for 3,5-Dimethylphenyl Acetate
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Top Peak (m/z) | 122 |
| 2nd Highest Peak (m/z) | 107 |
| 3rd Highest Peak (m/z) | 164 |
Data sourced from the NIST Mass Spectrometry Data Center. nih.gov
The peak at m/z 164 corresponds to the molecular ion (M+), confirming the molecular weight of the compound. The base peak at m/z 122 is indicative of a primary fragmentation pathway, likely the loss of a ketene molecule (CH₂=C=O, 42 g/mol ) from the molecular ion, a common fragmentation for phenyl acetates. The peak at m/z 107 suggests the subsequent loss of a methyl group (CH₃, 15 g/mol ) from the fragment at m/z 122. This distinct fragmentation pattern serves as a reliable fingerprint for the identification of (3,5-Dimethylphenyl) acetate in complex mixtures.
Chiral Chromatography Using 3,5-Dimethylphenyl Carbamate (B1207046) Derivatives
Chiral chromatography is an essential technique for the separation of enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. This separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Among the most successful and widely used CSPs are those based on polysaccharide derivatives, particularly cellulose (B213188) and amylose (B160209) carbamates.
Cellulose tris(3,5-dimethylphenylcarbamate) has proven to be a highly effective chiral selector with broad applicability in the enantioseparation of a diverse range of chiral compounds. nih.govmdpi.com This CSP is commercially available and is utilized in both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). nih.gov The chiral recognition mechanism of cellulose tris(3,5-dimethylphenylcarbamate) is attributed to the formation of a well-defined chiral environment created by the arrangement of the carbamate groups on the polysaccharide backbone. This structure allows for various intermolecular interactions, including hydrogen bonding, π-π stacking, and steric hindrance, which lead to differential binding affinities for the two enantiomers of a chiral analyte.
Research has demonstrated the versatility of this CSP in separating a wide array of pharmaceutical compounds and their intermediates. nih.govnih.gov The separation efficiency can be modulated by altering the mobile phase composition, such as the type of alcohol modifier (e.g., 2-propanol or ethanol) and the use of acidic or basic additives. nih.govrsc.org For instance, in one study, the reversal of the elution order of some enantiomeric pairs was observed when changing the mobile phase modifier from 2-propanol to ethanol (B145695) on a cellulose tris(3,5-dimethylphenylcarbamate) column. nih.gov
The degree of polymerization of the cellulose backbone has also been investigated as a factor influencing the chiral recognition capabilities of the resulting CSP. Studies have shown that a certain minimum degree of polymerization is necessary to achieve optimal enantioseparation, with derivatives of lower molecular weight cellulose oligomers exhibiting reduced chiral recognition. mdpi.com
The following table summarizes the applications of cellulose tris(3,5-dimethylphenylcarbamate) in chiral chromatography for the separation of various classes of compounds.
Table 2: Applications of Cellulose tris(3,5-dimethylphenylcarbamate) in Chiral Chromatography
| Analyte Class | Chromatographic Mode | Key Findings |
|---|---|---|
| Pharmaceutical Intermediates | HPLC | Reversal of enantiomer elution order observed with different alcohol modifiers. nih.gov |
| Various Drugs (e.g., β-blockers) | SFC, HPLC | SFC often yielded better enantioresolution in shorter analysis times compared to HPLC. nih.gov |
| Ofloxacin Enantiomers | HPLC | Simultaneous addition of acidic and alkaline additives to the mobile phase improved enantiomeric resolution. rsc.org |
| Racemic Pesticides | HPLC | Successful separation of several racemic pesticides was achieved. |
This table provides a summary of research findings on the application of this chiral stationary phase.
Computational and Theoretical Investigations of 3,5 Dimethylphenyl Acetate Chemistry
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
There is no available research applying Density Functional Theory (DFT) to the study of 3,5-dimethylphenyl acetate (B1210297). DFT is a computational method used to investigate the electronic structure of many-body systems.
No studies were found that specifically detail the electronic structure, molecular orbitals (such as HOMO and LUMO), or reactivity descriptors (like chemical potential, hardness, and electrophilicity) of 3,5-dimethylphenyl acetate derived from quantum chemical calculations.
There are no published reports on the energetics or transition state analyses for reaction mechanisms involving this compound. Such studies would typically involve computational modeling to determine the energy profiles of reactions, identify transition states, and elucidate reaction pathways.
Molecular Modeling for Conformation and Intermolecular Interactions
No specific molecular modeling research was identified that focuses on the conformational analysis or the nature of intermolecular interactions of this compound. This type of research would provide insight into the three-dimensional structure of the molecule and how it interacts with other molecules.
Theoretical Studies on Structure-Reactivity Relationships within (3,5-Dimethylphenyl) Acetate Systems
No theoretical studies concerning the structure-reactivity relationships within systems of (3,5-Dimethylphenyl) acetate derivatives are available in the current body of scientific literature. Such studies would explore how modifications to the molecular structure of this compound influence its chemical reactivity.
Future Research Trajectories and Interdisciplinary Opportunities in 3,5 Dimethylphenyl Acetate Studies
Sustainable and Green Chemical Synthesis Methodologies
The development of sustainable and green chemical synthesis methodologies for 3,5-dimethylphenyl acetate (B1210297) is a key area of future research, aiming to minimize environmental impact and enhance efficiency. Traditional methods for synthesizing aryl acetates often involve hazardous reagents like acyl chlorides or anhydrides. nih.gov Modern approaches focus on replacing these with safer, more sustainable alternatives.
Key research directions include:
Solvent-Free Reactions: The use of solvent-free conditions is a cornerstone of green chemistry, reducing volatile organic compound (VOC) emissions. Research into solid-state reactions or reactions using benign liquid reagents as the solvent is a promising avenue. For instance, the use of isopropenyl acetate as a non-toxic acetylating agent in a solvent-free system has been shown to be effective for other acetates. rsc.org
Heterogeneous Catalysis: The development of reusable heterogeneous catalysts can simplify product purification and reduce waste. whiterose.ac.uk Materials like acid-activated Indian bentonite (B74815) have been used for the eco-friendly synthesis of aryl and alkyl esters. researchgate.net Future work could explore novel solid acid or base catalysts tailored for the acetylation of 3,5-dimethylphenol (B42653).
Alternative Acylating Agents: Investigating greener acetylating agents to replace traditional ones is crucial. The use of acetic acid directly, while challenging, would be an ideal green alternative.
Avoiding Hazardous Reagents: Methodologies that avoid the use of strong mineral acids, which generate significant waste and cause corrosion, are highly desirable. rsc.org Protocols that operate in open air and avoid halogenated solvents are also key to developing environmentally and economically viable processes. organic-chemistry.org
| Green Chemistry Principle | Application in 3,5-Dimethylphenyl Acetate Synthesis |
| Prevention | Designing syntheses to minimize waste generation. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. |
| Safer Solvents and Auxiliaries | Eliminating or reducing the use of auxiliary substances like solvents. |
| Catalysis | Using catalytic reagents in small amounts that can be recycled. |
Exploration of Novel Catalytic Systems and Reactivity Modes
Future research will undoubtedly focus on discovering and optimizing novel catalytic systems to access new reactivity modes for this compound and its precursors. This includes the development of more efficient, selective, and robust catalysts.
Promising areas of investigation include:
Advanced Metal Catalysis: Palladium-based catalysts have been instrumental in cross-coupling reactions involving aryl esters. organic-chemistry.org Future work will likely explore palladium precatalysts with bulky biarylmonophosphine ligands for selective monoarylation under mild conditions. organic-chemistry.org Rhodium catalysts have also shown promise in the carbonylation of aryl methyl ethers to produce aryl acetates, a route that could be adapted for this compound. nih.govnih.gov
Bifunctional Catalysis: The design of catalysts with both acidic and basic sites, or metal and organocatalytic functions, can enable novel reaction pathways. For example, hydrogen-bond catalysis can stabilize anionic intermediates and activate electrophiles simultaneously. wikipedia.org
Enzyme-Catalyzed Reactions: Biocatalysis offers a highly selective and environmentally friendly approach. Lipases and esterases could be explored for the selective acylation or deprotection of phenolic compounds.
New Reaction Pathways: Exploring unconventional reaction pathways, such as the direct carbonylation of 3,5-dimethylphenol or the activation of aryl methyl ether bonds, could lead to more efficient syntheses. nih.govrsc.org The study of dienolate intermediates in palladium-catalyzed α-arylation of aryl acetic acid derivatives could also open new avenues for functionalization. acs.org
| Catalyst Type | Potential Application | Advantages |
| Palladium Complexes | α-Arylation, Cross-coupling reactions | High activity, selectivity, mild reaction conditions |
| Rhodium Complexes | Carbonylation of aryl methyl ethers | Activation of inert C-O bonds |
| Heterogeneous Catalysts | Esterification, Transesterification | Reusability, easy separation |
| Enzymes (e.g., Lipases) | Selective acylation/deacylation | High selectivity, green conditions |
Integration of Advanced Analytical and Computational Platforms
The integration of sophisticated analytical techniques and computational modeling is set to revolutionize the study of this compound, from understanding reaction mechanisms to predicting molecular properties.
Future research will benefit from:
Advanced Spectroscopic and Chromatographic Techniques: High-resolution mass spectrometry (HRMS) and multi-dimensional NMR spectroscopy (e.g., 2D-NMR) will continue to be essential for unambiguous structure elucidation of novel derivatives and for mechanistic studies. mdpi.com
In Silico Modeling and QSAR: Computational tools like Density Functional Theory (DFT) can provide deep insights into reaction mechanisms and catalyst behavior. acs.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or physical properties of new this compound derivatives, saving time and resources in the drug discovery process. nih.gov
Molecular Docking Simulations: These simulations are invaluable for predicting the binding interactions of this compound derivatives with biological targets, such as enzymes or receptors. acs.orgresearchgate.net This can guide the design of new functional molecules with specific biological activities.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of developing new compounds for pharmaceutical or materials applications. acs.orgmdpi.com
Design of Next-Generation Functional Molecules and Materials
This compound can serve as a versatile building block for the design of a wide array of functional molecules and advanced materials.
Future research directions include:
Pharmaceutical and Agrochemical Agents: The structural motif of this compound can be incorporated into larger molecules to develop new therapeutic agents or pesticides. Alkyl arylacetates, a class to which this compound belongs, are important in pharmaceuticals and agrochemicals. rsc.org
Advanced Polymers: Functionalized derivatives of 3,5-dimethylphenol can be used as monomers for the synthesis of specialty polymers with tailored properties, such as thermal stability, optical properties, or biodegradability. For instance, modified cellulose (B213188) acetate has been used to create functional polymers with enhanced barrier properties. acs.orgresearchgate.netnih.gov
Liquid Crystals and Organic Electronics: The rigid aromatic core of this compound makes it a potential component in the design of liquid crystalline materials or organic semiconductors.
"Click" Chemistry Modifications: The use of "click" chemistry, such as thiol-ene or thiol-Michael reactions, on derivatives of this compound can allow for the modular and efficient synthesis of a diverse library of functional compounds. nih.gov
Synergistic Approaches Across Organic, Physical, and Computational Chemistry
A holistic understanding and advancement in the field of this compound studies will be best achieved through synergistic collaborations between different branches of chemistry.
Organic Synthesis and Mechanistic Studies: The design of novel synthetic routes must be coupled with detailed mechanistic investigations using physical organic chemistry principles. For example, studying the kinetics and intermediates of catalytic cycles can lead to more efficient and selective reactions. The acetate-catalyzed hydrolysis of aryl acetates is a classic example where nucleophilic and general base catalysis mechanisms were distinguished. rsc.org
Computational Chemistry and Experimental Validation: Computational predictions of reaction pathways, transition states, and spectroscopic properties should be validated through experimental work. This iterative process of prediction and validation can accelerate the discovery of new reactions and catalysts. For instance, computational studies on the enantioseparation of compounds using amylose (B160209) tris(3,5-dimethylphenylcarbamate) have been shown to agree with experimental results. nih.gov
Materials Science and Physical Chemistry: The design of new materials based on this compound will require a deep understanding of their physical properties, such as morphology, thermal behavior, and charge transport characteristics, which can be probed using techniques from physical chemistry and materials science.
By embracing these interdisciplinary approaches, the scientific community can unlock new applications and a deeper understanding of the chemical and physical properties of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
